(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide
Description
The compound (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide features a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, linked via an acrylamide bridge to a 2-chlorophenyl moiety. This structure combines electron-donating (dimethoxy) and electron-withdrawing (chloro) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-9-13-16(10-15(14)24-2)25-18(20-13)21-17(22)8-7-11-5-3-4-6-12(11)19/h3-10H,1-2H3,(H,20,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWNJHKDUXRLW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 5 and 6 positions of the benzo[d]thiazole ring. This can be done via electrophilic aromatic substitution using methanol and a suitable catalyst.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety. This can be achieved by reacting the 2-chlorophenylacrylic acid with the benzo[d]thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA. Its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety is of particular interest.
Medicine
Medically, this compound is being investigated for its potential as an anticancer agent. The presence of the acrylamide group suggests it may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The benzo[d]thiazole moiety can interact with aromatic residues through π-π stacking, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s uniqueness lies in its 5,6-dimethoxybenzothiazole and 2-chlorophenyl groups. Key comparisons with similar compounds are outlined below:
Table 1: Substituent Effects on Benzothiazole Acrylamide Derivatives
Key Observations:
This could improve solubility and target binding in biological systems. Contrast with BZTcin3 (), which lacks benzothiazole substituents but shows high thermal stability (mp 229–234°C), suggesting that substituents like dimethoxy may further modulate melting points.
Acrylamide Substituents: The 2-chlorophenyl group in the target compound differs from the 4-methoxyphenyl in BZTcin3 and 9b.
Biological Activity
(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 373.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known for its ability to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in proteins, which may lead to altered cellular functions and apoptosis in cancer cells. Additionally, the presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Candida albicans | 16.69 | |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays indicate that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability with an IC value of approximately 10 µM after 48 hours of treatment, indicating potent anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiazole ring and substitution patterns on the phenyl groups significantly influence biological activity. For instance, increasing electron-withdrawing groups on the phenyl ring tends to enhance antimicrobial activity.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and E-configuration (e.g., coupling constants J = 15–16 Hz for trans-alkene protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies acrylamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement and hydrogen-bonding networks .
What preliminary biological activities have been reported for this compound?
Basic Research Question
Initial studies on benzothiazole-acrylamide hybrids suggest:
- Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC = 8 µg/mL) via dihydropteroate synthase targeting .
- Anticancer Potential : IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7), linked to apoptosis induction .
- Antioxidant Capacity : DPPH radical scavenging (EC₅₀ = 25 µM) attributed to methoxy and acrylamide redox activity .
How can researchers optimize synthesis yields while minimizing byproducts?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (~85% vs. 60%) by enhancing reaction kinetics .
- Flow Chemistry : Enables precise temperature control and continuous purification, reducing dimerization side products .
- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) accelerates acylation and suppresses hydrolysis .
What structural features influence the compound’s bioactivity?
Advanced Research Question
- Methoxy Groups : 5,6-Dimethoxy substitution enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Chlorophenyl vs. Nitrophenyl : The 2-chlorophenyl group balances electron-withdrawing effects and steric bulk, optimizing receptor binding .
- E-configuration : The trans-alkene geometry ensures proper alignment with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT vs. resazurin assays) to reduce variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may alter activity in prolonged assays .
- Structural Reanalysis : Verify compound integrity post-assay via ¹H NMR to rule out isomerization or decomposition .
What computational methods predict binding modes with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Simulates interactions with CDK7 or dihydropteroate synthase, highlighting hydrogen bonds with Thr102 or Lys221 .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
- QSAR Models : Correlates Hammett σ values of substituents with IC₅₀ trends .
How does stereochemistry impact the compound’s pharmacological profile?
Advanced Research Question
- E vs. Z Isomers : The E-configuration shows 10-fold higher potency due to optimal spatial alignment with target residues (e.g., EGFR kinase) .
- Chiral Centers : Racemic mixtures may require HPLC resolution (Chiralpak AD-H column) to isolate enantiomers with distinct activities .
Which enzyme targets are prioritized for mechanistic studies?
Advanced Research Question
- Kinases (CDK7, EGFR) : Fluorescence polarization assays measure ATP-competitive inhibition (Kᵢ = 50–100 nM) .
- Dihydropteroate Synthase : Radiometric assays track ⁴⁴C-carboxy-dihydropteroate formation inhibition .
- ROS Scavenging Enzymes : SOD/CAT activity modulation is quantified via xanthine oxidase-coupled assays .
How can researchers design analogs to improve metabolic stability?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
